molecular formula C20H20N4O2 B12192388 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12192388
M. Wt: 348.4 g/mol
InChI Key: YSXDWSRPOMKSOG-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional phenyl and dimethoxyphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methyl-5-phenyl-1,2,4-triazole-3-thione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions or environmentally friendly solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it has been shown to bind to adenosine receptors, which play a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. Its combination of dimethoxyphenyl and phenyl groups, along with the triazolopyrimidine core, makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O2/c1-13-21-20-22-16(14-7-5-4-6-8-14)12-17(24(20)23-13)15-9-10-18(25-2)19(11-15)26-3/h4-12,17H,1-3H3,(H,21,22,23)

InChI Key

YSXDWSRPOMKSOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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